3-Butylcyclobutan-1-one
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Overview
Description
3-Butylcyclobutan-1-one is an organic compound with the molecular formula C8H14O It is a cyclobutanone derivative, characterized by a four-membered cyclobutane ring with a butyl group attached to the third carbon and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutan-1-one can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions . This method is advantageous due to its simplicity and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Butylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: A wide range of substituted cyclobutanones, depending on the reagents used.
Scientific Research Applications
3-Butylcyclobutan-1-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions.
Comparison with Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar in structure but with a benzyloxy group instead of a butyl group.
Cyclobutanone: The parent compound without any substituents on the ring.
Cyclopentanone: A five-membered ring analog with similar reactivity but different ring strain and stability.
Uniqueness: 3-Butylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-butylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-7-5-8(9)6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYCAJAUKUFPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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